Crotamiton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Review: Crotamiton Pharmacokinetics and Topical Absorption

Introduction and Clinical Significance

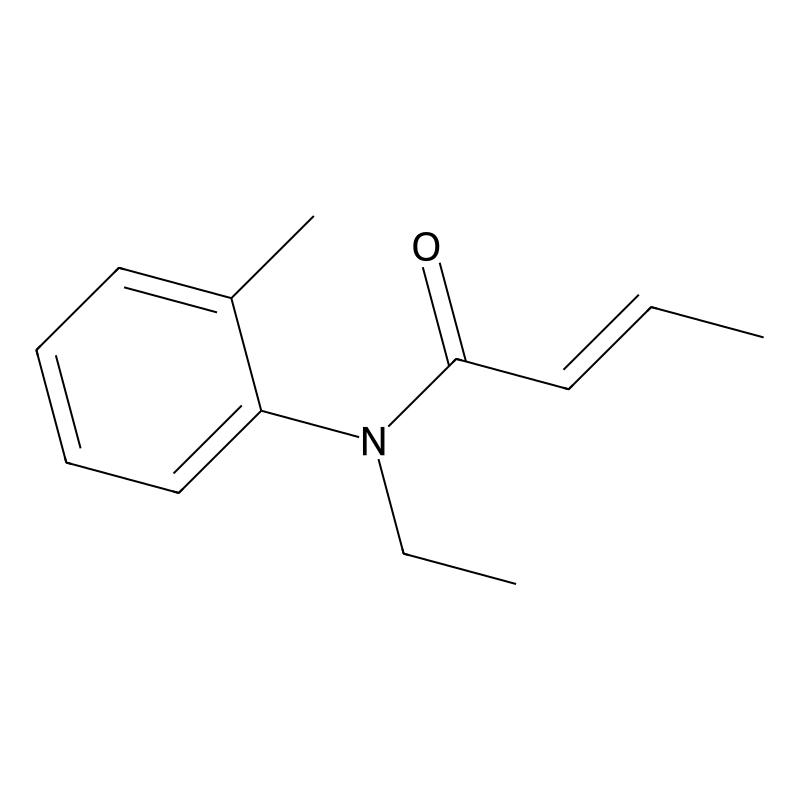

Crotamiton (chemically known as (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide) is a topical therapeutic agent with dual scabicidal and antipruritic properties that has been used clinically for nearly seven decades. This anti-infective substance is primarily employed against the microscopic mite Sarcoptes scabiei, the pathogen responsible for scabies infestations, while also providing symptomatic relief from associated itching. [1] this compound is typically formulated as a 10% cream or lotion for topical application, with the commercial product Eurax being the most recognized brand name. [2] What makes this compound particularly valuable in dermatological practice is its dual mechanism of action—eradicating the parasitic infestation while simultaneously alleviating the intense pruritus that characterizes scabies, thereby addressing both the etiology and symptoms of the condition. [3]

Beyond its established anti-scabies applications, emerging research has revealed that this compound exhibits antipruritic effects against non-scabietic itching as well, demonstrating efficacy against both histamine-dependent and histamine-independent pruritogens. [4] This broad-spectrum anti-itch activity suggests a more complex pharmacological profile than previously recognized and expands its potential clinical utility. Furthermore, recent investigations have uncovered unexpected anti-aging properties in this compound during screening of marketed drugs, where it extended lifespan in Caenorhabditis elegans models, prompting structural optimization efforts to enhance this activity. [5] These diverse therapeutic effects stem from this compound's ability to modulate multiple molecular targets, particularly transient receptor potential (TRP) channels expressed in skin and sensory neurons, which will be explored in detail throughout this technical review. [1]

Physicochemical and Pharmacokinetic Properties

Fundamental Molecular Characteristics

This compound possesses specific physicochemical properties that significantly influence its percutaneous absorption and overall bioavailability. The compound exists as a colorless or pale-yellow oily liquid with a faint amine-like odor and has a molecular mass of 203.28 g/mol. [1] Structurally, this compound exhibits geometric isomerism due to the presence of a double bond in its butenamide side chain, with commercial products typically supplied as a mixture of both cis and trans isomers, though regulatory standards specify that the cis-isomer must not exceed 15% of the total product content. [1] The compound's lipophilic character is evidenced by its calculated log P value of 2.73, indicating moderate hydrophobicity that favors partitioning into lipid-rich environments like the stratum corneum. [1] this compound is highly volatile, with a vapor pressure of 65.2 mPa at 20°C, which has implications for its environmental dispersion and requires consideration during formulation development to ensure stability and appropriate delivery. [1]

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Measurement Conditions | Significance |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇NO | - | Molecular structure basis |

| Molecular Mass | 203.28 g/mol | - | Favorable for skin penetration (<500 Da) |

| Physical State | Colorless/pale-yellow oily liquid | Room temperature | Formulation considerations |

| Octanol-Water Partition Coefficient (Log P) | 2.73 | pH 7, 20°C | Moderate lipophilicity |

| Vapor Pressure | 65.2 mPa | 20°C | High volatility |

| Boiling Point | 307°C | - | Thermal stability |

| Isomer Composition | ≤15% cis-isomer | Commercial specifications | Quality control requirement |

Pharmacokinetic Parameters and Absorption Characteristics

The topical absorption profile of this compound is influenced by its physicochemical properties and formulation characteristics. While comprehensive quantitative absorption data in humans is limited in the available literature, several key pharmacokinetic aspects have been established. This compound demonstrates relatively low systemic absorption when applied topically to intact skin, which minimizes the risk of systemic side effects and enhances its safety profile compared to some other scabicidal agents. [3] However, application to inflamed, damaged, or broken skin may enhance penetration, as the compromised barrier function allows for increased absorption—a phenomenon consistent with many topical pharmaceuticals. [6] The retention and distribution of this compound within skin layers can be significantly improved through advanced formulation approaches, with microemulsion-based systems demonstrating enhanced penetration and distribution in the epidermis compared to conventional cream formulations. [7]

Table 2: Pharmacokinetic and Formulation Properties of this compound

| Parameter | Characteristics | Influencing Factors |

|---|---|---|

| Systemic Absorption | Relatively low with topical application | Skin integrity, formulation vehicle, application area |

| Skin Retention & Distribution | Enhanced with microemulsion formulations | Vehicle composition, penetration enhancers |

| Molecular Targets | TRPV1, TRPA1, TRPV4 channels | Expression levels in sensory neurons and skin |

| Formulation Challenges | Poor aqueous solubility, high volatility | Requires appropriate carrier systems |

| Administration Route | Topical only | Not for oral or systemic administration |

The metabolism and elimination pathways of this compound have not been extensively characterized in the available literature, which represents a significant knowledge gap in its complete pharmacokinetic profile. Similarly, precise data regarding its distribution volume, clearance rates, and elimination half-life are not well-documented. However, its low systemic absorption suggests that these parameters may have limited clinical relevance when the drug is used appropriately as a topical agent. The therapeutic efficacy of this compound appears to be more dependent on its cutaneous pharmacokinetics—including skin retention, penetration to the site of action within the epidermis, and duration of contact with the target organisms—than on systemic exposure parameters. [7] [3]

Mechanisms of Action

Scabicidal Activity

The scabicidal activity of this compound against the Sarcoptes scabiei mite, while not fully elucidated at the molecular level, is believed to involve penetration through the mite's cuticle and subsequent disruption of essential metabolic processes. [3] As scabies mites reside in the lower stratum corneum with their gnathosoma embedded into deeper epidermal layers, effective scabicides must penetrate the skin to reach these target organisms. [7] this compound demonstrates direct acaricidal activity, leading to mite death, though the specific biochemical targets within the mite remain uncharacterized. This scabicidal action complements the drug's antipruritic properties, providing both curative and symptomatic benefits in scabies management. Compared to other scabicidal agents like permethrin and benzyl benzoate, this compound appears to have a distinct mechanism unrelated to neurotoxic effects on sodium channels or GABAergic systems, which may explain its different efficacy and safety profile. [5]

Antipruritic Mechanisms

The antipruritic effects of this compound represent a complex pharmacological activity involving modulation of multiple pruriceptive pathways in sensory neurons. Research has demonstrated that this compound strongly inhibits both histamine-induced calcium influx in HEK293T cells expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1), and chloroquine-induced calcium influx in cells expressing Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [4] This dual inhibition indicates that this compound acts on both histamine-dependent and histamine-independent itch pathways, explaining its broad efficacy against various types of pruritus. Furthermore, in primary cultures of mouse dorsal root ganglion (DRG) neurons, this compound suppressed both histamine- and chloroquine-induced calcium influx, confirming its activity in native sensory neurons. [4]

The following diagram illustrates this compound's multifaceted mechanisms of action in sensory neurons:

This compound's inhibition of multiple transient receptor potential (TRP) channels, including TRPV1, TRPA1, and TRPV4, represents a primary mechanism underlying its antipruritic activity. [4] [1] TRP channels function as key signal integrators in pruriceptive neurons, translating various pruritogenic stimuli into cellular excitation and subsequent itch sensation. By modulating the activity of these channels, this compound effectively reduces neuronal hyperexcitability and downstream itch signaling. This multi-target mechanism is particularly advantageous therapeutically, as it addresses the complexity of pruritus pathophysiology, which often involves multiple parallel signaling pathways. The convergence of these distinct pathways on calcium influx as a common signaling event provides a rational basis for this compound's broad antipruritic efficacy across different itch types, including both scabietic and non-scabietic pruritus. [4]

Formulation Strategies and Enhancement Approaches

Conventional Formulations and Limitations

This compound is traditionally formulated as a 10% cream or lotion for topical application, with conventional vehicles typically comprising simple emulsion systems. [2] However, these conventional formulations face several biopharmaceutical challenges that can limit therapeutic efficacy. The drug's poor aqueous solubility restricts its concentration in the aqueous phases of formulations, potentially reducing thermodynamic activity and driving force for skin penetration. [7] Additionally, this compound's high volatility may lead to rapid evaporation from the skin surface, shortening contact time and reducing overall absorption. [1] These factors, combined with the inherent barrier function of the stratum corneum, can result in suboptimal bioavailability and limited drug delivery to the target sites within the epidermis where scabies mites reside. [7]

To address these limitations, novel formulation approaches have been investigated, with microemulsion systems emerging as particularly promising. Microemulsions offer several advantages for this compound delivery, including enhanced drug solubility in the oil phase, improved skin penetration through surfactant-mediated barrier modification, and increased stability compared to conventional emulsions. [7] The small droplet size (typically 10-100 nm) and thermodynamic stability of microemulsions provide additional benefits for drug delivery to the skin, facilitating higher local drug concentrations and more consistent performance. When properly formulated, these systems can significantly increase cutaneous drug retention while maintaining low systemic absorption—an ideal profile for scabies treatment where the target organisms are confined to the epidermal layers.

Advanced Delivery Systems

Recent research has focused on developing sophisticated carrier systems to optimize the dermatopharmacokinetics of this compound. One promising approach involves This compound-loaded microemulsion hydrogel formulations containing tea tree oil as both an oil phase and additional acaricidal agent. [7] This system leverages the synergistic acaricidal activity of tea tree oil while addressing its inherent volatility through encapsulation. The microemulsion area is determined using pseudo-ternary phase diagrams constructed with various surfactant and co-surfactant compositions, typically employing Cremophor EL as surfactant and a mixture of Phospholipon 90G and Transcutol P as co-surfactants. [7] The resulting formulation demonstrates significantly enhanced penetration and distribution in the epidermis compared to conventional this compound cream, as evidenced by dermatokinetic experiments in mouse skin models. [7]

The integration of this compound microemulsions into hydrogel systems provides additional practical benefits, including improved viscosity for easier application and reduced leakage from the treatment site. These advanced systems also demonstrate favorable safety profiles, with histopathological assessment revealing no changes in normal skin architecture and no irritant behavior. [7] Beyond microemulsions, other nanocarrier approaches such as transethosomes—elastic vesicles combining phospholipids, ethanol, and surfactants—have shown promise for enhancing skin delivery of other scabicidal agents like ivermectin and could potentially be adapted for this compound. [8] These advanced systems modify the drug release characteristics, increase residence time in the skin, and potentially reduce application frequency—all valuable attributes for improving patient compliance and therapeutic outcomes in scabies management.

Experimental Methodologies and Research Models

In Vitro and Cellular Models

The investigation of this compound's mechanisms and efficacy employs various experimental methodologies ranging from cellular models to whole-organism systems. For elucidating antipruritic mechanisms at the molecular level, fluorometric intracellular calcium imaging in HEK293T cell lines transfected with specific receptors and ion channels provides a robust platform. [4] In this assay, cells are loaded with calcium-sensitive fluorescent dyes such as Fluo-3 AM, and calcium influx is measured in response to pruritogens like histamine or chloroquine following this compound pretreatment. The standard protocol involves:

- Transfecting HEK293T cells with combinations of itch-related receptors (H1R or MRGPRA3) and ion channels (TRPV1 or TRPA1)

- Loading cells with 5 μM Fluo-3 AM dye in the presence of 0.1% Pluronic F-127 for 1 hour at 37°C

- Applying this compound (typically dissolved in ethanol) prior to pruritogen challenge

- Measuring calcium-specific fluorescence at 488/515 nm (excitation/emission) using inverted microscope imaging systems

- Calculating changes in intracellular calcium levels as F/F0 ratio, where F0 is the initial fluorescence intensity [4]

For more physiologically relevant neuronal models, primary cultures of dorsal root ganglion (DRG) neurons isolated from mice provide native sensory neurons expressing the full complement of endogenous receptors and signaling machinery involved in itch transduction. The standard DRG isolation protocol involves:

- Harvesting lumbar and thoracic DRGs from 10-week-old mice

- Incubating ganglia with 1 mg/mL collagenase for 30 minutes at 37°C

- Subsequent incubation with 2.5 mg/mL trypsin for an additional 30 minutes

- Plating dissociated cells on poly-L-lysine-coated chambers

- Maintaining cultures in Neurobasal medium supplemented with 10% FBS, nerve growth factor (50-100 ng/mL), and penicillin-streptomycin for 3 days [4]

In Vivo Models and Formulation Evaluation

Animal behavioral models provide critical translational bridges between cellular mechanisms and clinical efficacy, with mouse scratching behavior tests serving as the gold standard for evaluating antipruritic activity in vivo. The standard methodology involves:

- Administering 100 μL of pruritogen (100 μg/site histamine or 200 μg/site chloroquine) via intradermal injection into the nape of male ICR mice

- Administering this compound (typically 125 mg/kg intraperitoneally) 30 minutes before pruritogen challenge

- Video-recording behavior immediately after injection for up to 1 hour

- Counting scratching bouts using the hind limbs directed to the injection site [4]

For evaluating scabicidal efficacy and skin pharmacokinetics, dermatokinetic experiments in mouse skin models provide valuable data on cutaneous absorption and distribution. These studies typically involve:

- Applying formulation to mouse skin for specified durations

- Sectioning skin into different depths (epidermis, dermis) using techniques like dermatome sectioning

- Extracting drug from skin layers and quantifying using validated HPLC methods

- Comparing parameters like penetration depth, retention time, and concentration profiles across formulations [7]

The following diagram illustrates the experimental workflow for evaluating this compound's antipruritic effects:

Histopathological assessment of skin irritation potential represents another critical evaluation in formulation development. This involves:

- Applying test formulations to animal skin for specified periods

- Processing skin samples through standard histological methods (fixation, embedding, sectioning)

- Staining with hematoxylin and eosin

- Evaluating for signs of irritation, inflammation, or damage to epidermal structure

- Comparing with untreated skin and positive controls [7]

For analytical quantification of this compound in formulation and skin permeation studies, high-performance liquid chromatography (HPLC) methods have been developed and validated. A typical method employs:

- Zorbax C18 column with isocratic elution

- Mobile phase comprising ethanol, water, and formic acid (30:40:30%, v/v)

- Flow rate of 0.5 mL/min with detection at 275 nm

- Run time of approximately 8 minutes with this compound retention time around 6 minutes [7]

These standardized methodologies provide robust platforms for evaluating this compound's pharmacological activity, optimizing formulation performance, and establishing correlations between in vitro characteristics and in vivo efficacy.

Conclusion and Research Directions

This compound represents a unique therapeutic agent with dual scabicidal and antipruritic properties, whose efficacy stems from its multi-target mechanism of action involving modulation of TRP channels in sensory neurons. While its fundamental pharmacokinetic profile includes moderate lipophilicity (log P 2.73), high volatility, and relatively low systemic absorption, these characteristics can be optimized through advanced formulation strategies. Microemulsion-based systems in particular demonstrate enhanced dermatopharmacokinetics, with improved skin penetration and retention compared to conventional formulations. The experimental methodologies reviewed—from cellular calcium imaging to in vivo behavioral models—provide robust tools for further investigating this compound's mechanisms and optimizing its therapeutic application.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. This compound (topical route) - Side effects & dosage [mayoclinic.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, an Anti-Scabies Agent, Suppresses Histamine [pmc.ncbi.nlm.nih.gov]

- 5. This compound derivative JM03 extends lifespan and improves ... [pmc.ncbi.nlm.nih.gov]

- 6. Solute–Vehicle–Skin Interactions and Their Contribution to ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound-loaded tea tree oil containing phospholipid-based ... [pmc.ncbi.nlm.nih.gov]

- 8. Maximizing the Use of Ivermectin Transethosomal Cream ... [mdpi.com]

Comprehensive Technical Guide: Anti-Aging Effects of Crotamiton and JM03 in Caenorhabditis elegans

Introduction and Key Findings

The discovery of crotamiton (N-ethyl-o-crotonotoluidide) as a potential anti-aging compound emerged from a systematic screening of 1,072 marketed drugs using Caenorhabditis elegans as a model organism [1]. This nearly 70-year-old anti-scabies and anti-itch medication was identified as a hit compound that significantly extended nematode lifespan without apparent toxicity [1]. Subsequent structural optimization led to the development of JM03, a derivative created by replacing the ortho-methyl group of this compound with ortho-fluoro, which demonstrated superior lifespan extension and stress resistance capabilities compared to the parent compound [1]. The anti-aging effects of these compounds were found to be unrelated to this compound's known anti-scabies properties, as other anti-scabies medications like permethrin and benzyl benzoate failed to extend worm lifespan [1].

Research conducted by Bao et al. (2022) demonstrated that JM03 extends lifespan and improves stress resistance in C. elegans primarily through inhibition of the OSM-9 (osmotic avoidance abnormal-9) TRPV channel protein, rather than its closely related counterpart OCR-2 [1]. This targeted inhibition leads to activation of SKN-1 (the nematode homolog of mammalian Nrf2), a transcription factor central to oxidative stress response and proteostasis maintenance [1]. The mechanistic pathway identified reveals that JM03-mediated OSM-9 inhibition reduces polyglutamine (Q35) aggregation in C. elegans through upregulation of proteostasis-related genes, providing potential therapeutic relevance for age-related protein aggregation diseases [1].

Quantitative Data Summary

Lifespan Extension and Healthspan Parameters

Table 1: Lifespan Extension Effects of this compound and JM03 in C. elegans

| Compound | Concentration | Mean Lifespan Extension | Experimental Conditions | Statistical Significance |

|---|---|---|---|---|

| This compound | 100 μM | >10% vs. control | With FUdR | p < 0.01 |

| This compound | 400 μM | Significant extension | Without FUdR | p < 0.01 |

| JM03 | Not specified | Greater than this compound | With FUdR | p < 0.01 vs. control |

| JM03 | Not specified | Significant extension | Without FUdR | p < 0.01 vs. control |

The lifespan extension observed with both compounds was not attributable to reduced bacterial food intake, as neither compound significantly affected bacterial growth [1]. Importantly, this compound demonstrated excellent safety profiles at concentrations up to 400 μM, showing no toxicity to normal human fetal lung fibroblasts (MRC-5 cells) and no adverse effects on reproductive capacity in C. elegans [1].

Table 2: Healthspan and Stress Resistance Improvements with JM03

| Parameter | Observation with JM03 Treatment | Significance |

|---|---|---|

| Motility | Improved age-dependent muscle function | Healthspan enhancement |

| Pharyngeal pumping rate | Diminished decline with aging | Healthspan enhancement |

| Oxidative stress resistance | Significantly enhanced | p < 0.05 vs. control |

| Hypertonic stress resistance | Significantly enhanced | p < 0.05 vs. control |

| PolyQ aggregation | Reduced Q35 aggregation | Proteostasis improvement |

Structure-Activity Relationship (SAR) Analysis

Table 3: Structure-Activity Relationship of this compound Derivatives

| Compound | R1 Substituent Position | R1 Group | Additional Modification | Lifespan Activity |

|---|---|---|---|---|

| This compound | ortho | Methyl | None | Baseline activity |

| JM01 | meta | Methyl | None | Minor improvement |

| JM02 | para | Methyl | None | Better activity |

| JM03 | ortho | Fluoro | None | Significantly increased |

| JM04 | ortho | Chloro | None | Significantly increased |

| JM05 | ortho | Bromo | None | Significantly increased |

| JM06/JM07 | Various | Carboxyl | On benzene ring | No increase |

| JM08 | ortho | Methyl | Carboxyl at alkenyl terminal | Improved activity |

| JM13 | para | Fluoro | None | Similar to JM03 |

| JM14/JM15 | Various | Carboxyl/Ethoxycarbonyl | Additional substituents | Detrimental to activity |

The SAR analysis revealed that halogen substitution at the ortho position (especially fluorine in JM03) significantly enhanced lifespan extension activity compared to the original methyl group of this compound [1]. The introduction of fluorine atoms is known to enhance biological activity and improve chemical or metabolic stability in pharmaceutical compounds, which may explain the superior performance of JM03 [1]. Interestingly, incorporation of carboxyl groups directly onto the benzene ring (JM06, JM07) did not increase activity, while terminal carboxyl modification of the alkenyl chain (JM08) showed some improvement over this compound [1].

Experimental Protocols

Lifespan Assay Methodology

- Strain and Culture Conditions: Use wild-type N2 Bristol C. elegans maintained at 20°C on nematode growth medium (NGM) seeded with E. coli OP50 as food source [1]. For assays requiring prevention of progeny production, incorporate 5-fluorodeoxyuridine (FUdR) at standard concentrations (typically 50-100 μM) after larval development is complete [1].

- Synchronization: Obtain synchronized L1 larval populations through hypochlorite treatment of gravid adults [1]. Briefly, wash adults off plates with M9 buffer, treat with alkaline hypochlorite solution (0.5-1% NaOH, 1-2% hypochlorite), wash eggs, and allow to hatch overnight in M9 buffer.

- Compound Administration: Dissolve this compound and JM03 freshly in suitable solvents (e.g., DMSO) and add to NGM after autoclaving, ensuring final solvent concentration does not exceed 0.5% [1]. Prepare control plates with vehicle only.

- Lifespan Assessment: Transfer synchronized L1 larvae or young adults (approximately 30-60 worms per group) to test and control plates [1]. Score survival every day or every other day. Consider worms dead if they fail to respond to gentle prodding with a platinum wire. Transfer worms to fresh plates every other day during reproduction period and weekly thereafter to prevent contamination [1].

- Statistical Analysis: Analyze survival data using Kaplan-Meier method with log-rank (Mantel-Cox) test for comparisons between groups [1]. Apply Bonferroni correction for multiple comparisons.

Stress Resistance Assays

- Oxidative Stress Test: Expose age-synchronized young adult worms to juglone (5-hydroxy-1,4-naphthoquinone) at lethal concentrations (typically 100-500 μM) in liquid medium or on solid plates [1]. Monitor survival every hour until all control worms have died. Juglone generates superoxide anions internally, creating intense oxidative stress.

- Hypertonic Stress Test: Transfer young adult worms to NGM plates containing high concentrations of NaCl (300-500 mM) [1]. Assess survival at regular intervals. The hypertonic environment causes cellular dehydration and stress.

- Thermal Stress Resistance: Maintain worms at elevated temperatures (typically 35°C for wild-type N2) and monitor survival every few hours [2]. Compare survival curves between treated and control groups.

Molecular Biology Techniques

- RNA Interference: Use feeding RNAi with E. coli HT115 strains expressing double-stranded RNA targeting specific genes [1]. Synchronized L1 larvae are placed on RNAi plates and allowed to develop to adulthood before assessing phenotypes. For dose-response studies, dilute RNAi bacteria with control bacteria to achieve graded knockdown [1].

- Nuclear Localization Assays: Use transgenic strains expressing transcription factors (SKN-1, DAF-16) fused to GFP [1] [2]. Treat worms with compounds and monitor nuclear translocation by fluorescence microscopy. Quantify fluorescence ratio between nucleus and cytoplasm using image analysis software like ImageJ.

- Gene Expression Analysis: Extract total RNA from treated and control worms, followed by cDNA synthesis and quantitative PCR (qPCR) [1]. Assess expression of target genes such as sod-3 and gst-4 for SKN-1 activation, normalizing to housekeeping genes like act-1.

Mechanistic Pathways and Visualization

OSM-9/TRPV Channel Inhibition Pathway

The primary molecular target identified for JM03 is the OSM-9 TRPV channel, which functions in sensory neurons and plays a key role in environmental sensing [1]. The following diagram illustrates the mechanistic pathway through which JM03 exerts its effects:

JM03 specifically inhibits OSM-9, activating SKN-1 to enhance proteostasis and stress resistance for lifespan extension.

This mechanism is distinct from the related OCR-2 protein, as JM03's effects were found to be dependent on OSM-9 but not OCR-2 [1]. The specificity for OSM-9 parallels findings with taurine, which also promotes longevity in C. elegans by inhibiting OSM-9 but not OCR-2 [1].

SKN-1 Signaling Network

JM03 treatment activates SKN-1 signaling, which plays a central role in the observed anti-aging effects [1]. SKN-1 operates within a broader network of stress response and longevity pathways:

JM03 activates SKN-1 via OSM-9 inhibition and p38 MAPK signaling, promoting longevity.

This comprehensive signaling network shows how JM03 interfaces with multiple conserved longevity pathways. The SEK-1/PMK-1/p38 MAPK pathway has been identified as a key upstream activator of SKN-1 in response to various stressors [2]. Additionally, crosstalk between SKN-1 and other longevity-associated transcription factors like DAF-16/FOXO and HSF-1 creates a coordinated protective response that enhances proteostasis and stress resistance [1] [2].

Research Implications and Future Directions

The discovery of this compound and JM03 as anti-aging compounds represents a promising approach for drug repurposing and development of novel therapeutic interventions for age-related diseases [1]. Several aspects make these compounds particularly interesting for further investigation:

- Clinical Translation Potential: As this compound has been used safely in humans for nearly 70 years as an anti-scabies agent, its repurposing for age-related conditions could potentially accelerate clinical translation [1]. The established safety profile at concentrations effective for lifespan extension in worms is particularly encouraging.

- Proteostasis Enhancement: The demonstrated ability of JM03 to reduce polyglutamine aggregation suggests potential therapeutic applications for age-related protein aggregation diseases such as Huntington's disease and other neurodegenerative conditions [1].

- Metabolic Stability: The fluorinated derivative JM03 likely offers improved metabolic stability compared to this compound, based on known effects of fluorine substitution in medicinal chemistry [1]. This property could enhance its suitability for chronic administration in age-related interventions.

Future research should focus on elucidating the precise structural basis of JM03 interaction with OSM-9, evaluating efficacy in mammalian models of aging, and exploring potential synergistic effects with other known longevity interventions such as dietary restriction or other pharmacological approaches. The unique biphasic response observed with graded inhibition of mitochondrial enzymes like DLD [3] suggests that careful dose optimization will be essential for translational success.

Conclusion

References

crotamiton derivative JM03 anti-aging research

Molecular Mechanism of Action

JM03 is a derivative of the marketed drug crotamiton, created by replacing the ortho-methyl group on its benzene ring with an ortho-fluoro group. This structural optimization resulted in significantly better lifespan-extension and stress-resistance activity than the parent compound [1].

The compound exerts its anti-aging effects in C. elegans primarily through the following mechanism [1] [2]:

- Primary Target: JM03 functions by inhibiting OSM-9, a TRPV channel protein (osmotic avoidance abnormal-9).

- Key Pathway: Inhibition of OSM-9 leads to the activation of the SKN-1 signaling pathway. SKN-1 is the C. elegans homolog of the mammalian Nrf2 transcription factor, a master regulator of oxidative stress response.

- Downstream Effects:

- Improved Proteostasis: SKN-1 activation upregulates genes associated with protein homeostasis. This helps reduce the aggregation of toxic proteins, such as polyglutamine (Q35).

- Enhanced Stress Resistance: The pathway boosts the worm's ability to resist both oxidative and hypertonic stress.

- Lifespan Extension: These combined cellular improvements contribute to a significant extension of lifespan.

It is specifically noted that JM03 acts through OSM-9, and not through the related protein OCR-2 (osm-9/capsaicin receptor related-2) [1].

The following diagram illustrates this core mechanism and the key experimental workflow from the study:

Diagram of JM03 research workflow and anti-aging mechanism.

Summary of Quantitative Data

The study provided quantitative data on JM03's efficacy. The tables below summarize the key phenotypic outcomes and the comparison with the parent compound, this compound.

Table 1: Lifespan Extension in C. elegans [1]

| Compound / Condition | Concentration | Mean Lifespan Extension (vs. Control) | Notes |

|---|---|---|---|

| This compound | 100 µM | ~10% increase | Selected from initial screening of 1,072 drugs. |

| JM03 | Not Specified | Significantly greater than this compound (p < 0.01) | Optimized derivative with ortho-fluoro substitution. |

| JM03 (without FUdR) | Not Specified | Lifespan extension confirmed | Effect is independent of the contraceptive FUdR. |

Table 2: Stress Resistance and Healthspan Phenotypes [1]

| Assay Type | Phenotype Observed | Implication |

|---|---|---|

| Oxidative Stress Resistance | Improved | Enhanced cellular ability to handle reactive oxygen species. |

| Hypertonic Stress Resistance | Improved | Enhanced cellular ability to handle osmotic stress. |

| Proteostasis Assay (Q35 Aggregation) | Reduced aggregation | Improved protein homeostasis, a key factor in aging. |

| Healthspan (Movement) | Delayed age-dependent deterioration | Improved quality of life in addition to lifespan. |

Table 3: Safety and Selectivity Profiles [1]

| Assay | Result | Implication |

|---|---|---|

| Reproductive Capacity (C. elegans) | No change at 400 µM | Suggests JM03 is not toxic to the worms at tested doses. |

| Cytotoxicity (Human MRC-5 lung fibroblasts) | No toxicity up to 400 µM | Suggests a potential safety window for mammalian cells. |

| Anti-scabies activity correlation | Lifespan effect not linked to scabies resistance | The anti-aging mechanism is distinct from this compound's known medicinal use. |

Detailed Experimental Protocols

The research employed standard protocols in C. elegans aging research. Here are the detailed methodologies for the key experiments cited.

Lifespan Assay

- Organism: Caenorhabditis elegans (wild-type N2 strain).

- Culture Conditions: Worms were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 as a food source [1].

- Compound Administration: this compound, JM03, and other derivatives were dissolved and added directly to the NGM agar at the desired concentrations (e.g., 100 µM, 400 µM).

- Procedure: Synchronized populations of L4 larval-stage worms were transferred to compound-containing plates. Typically, 60 worms per concentration were used for definitive assays. Worms were transferred to fresh plates every day during the reproductive period and every 2-3 days afterward. Survival was scored every 1-2 days. Worms that did not respond to gentle touch were considered dead.

- Control: A control group was maintained on NGM plates containing only the vehicle used to dissolve the compounds.

- Statistical Analysis: Lifespan data were analyzed using survival statistics (e.g., log-rank test), and a p-value of less than 0.01 was considered significant [1].

Oxidative and Hypertonic Stress Resistance Assays

- Oxidative Stress: Synchronized, compound-treated young adult worms were transferred to NGM plates containing hydrogen peroxide (H₂O₂). Survival was monitored and scored at regular intervals (e.g., every hour) until all worms were dead [1].

- Hypertonic Stress: Synchronized, compound-treated young adult worms were transferred to NGM plates containing a high concentration of sodium chloride (NaCl) to create a hypertonic environment. Survival was monitored and scored at regular intervals [1].

- Analysis: For both assays, the results were compared to control groups, and the time taken for 50% of the population to die was calculated.

Proteostasis Assay (Q35 Aggregation)

- Strain: A transgenic C. elegans strain expressing a polyglutamine expansion protein (Q35::YFP) in body wall muscles was used.

- Procedure: Worms were treated with JM03 or a vehicle control from the L4 stage.

- Measurement: The aggregation of the Q35::YFP protein was quantified by counting the fluorescent foci in the worm's body wall muscles using fluorescence microscopy or by measuring the fluorescence intensity. A reduction in the number or size of aggregates in the treated group indicates improved proteostasis [1].

Genetic Interaction Studies (OSM-9 vs. OCR-2)

- Strains: The experiments were repeated in

osm-9(ok1677) andocr-2(ak47) mutant worms, which have loss-of-function mutations in these specific genes. - Procedure: The lifespan extension and stress resistance assays were performed on these mutant strains with and without JM03 treatment.

- Interpretation: If JM03 fails to extend lifespan or improve stress resistance in the

osm-9mutant but is still effective in theocr-2mutant, it confirms that OSM-9 is the specific genetic target required for its activity [1].

Research Context and Future Directions

It is important to note that this is a foundational discovery-phase study conducted in C. elegans. While the mechanistic insights are robust within this model organism, JM03's efficacy and safety in mammalian systems remain to be demonstrated. The study provides a strong rationale for further investigation, including target validation in mammalian cells, pre-clinical testing in rodents, and assessment of pharmacokinetics and toxicology.

References

crotamiton inhibitory effect OSM-9 OCR-2 signaling

Crotamiton, JM03, and OSM-9 Inhibition

This compound, a known TRPV4 channel inhibitor used in humans for its anti-scabies and anti-itch properties, was identified as a hit compound in a screen of 1,072 marketed drugs for lifespan extension in C. elegans [1]. Its derivative, JM03, was developed through structural optimization and exhibits superior activity [1].

- Mechanism of Action: Research confirms that JM03 exerts its anti-aging and stress-resistance effects primarily through inhibition of the OSM-9 TRPV channel subunit [1]. JM03 extends lifespan and improves resistance to oxidative and hypertonic stress in C. elegans via OSM-9, but not via the related subunit OCR-2 [1].

- Downstream Effects: Inhibition of OSM-9 by JM03 reduces the aggregation of harmful proteins (e.g., polyglutamine or Q35) by upregulating genes associated with proteostasis. This activity is also linked to the activation of the SKN-1 signaling pathway, which contributes to stress resistance and longevity [1].

- Structural Optimization: Replacing the ortho-methyl group on this compound with an ortho-fluoro group yielded JM03, which showed significantly improved lifespan-extension activity compared to the parent compound [1].

Quantitative Data on Efficacy and Lifespan Extension

The table below summarizes key quantitative findings from the study of this compound and JM03 in C. elegans.

| Compound / Parameter | This compound | JM03 | Experimental Details |

|---|---|---|---|

| Lifespan Extension | Significant (p<0.01) [1] | Greater than this compound (p<0.01) [1] | Concentration: 100 µM; 60 worms per group [1] |

| Oxidative Stress Resistance | Improved [1] | Improved [1] | Mechanism: OSM-9 dependent [1] |

| Hypertonic Stress Resistance | Improved [1] | Improved [1] | Mechanism: OSM-9 dependent [1] |

| Proteostasis Improvement | Reduced Q35 aggregation [1] | Reduced Q35 aggregation [1] | Via upregulation of proteostasis genes [1] |

| Key Signaling Pathway Activated | SKN-1 [1] | SKN-1 [1] | Contributes to stress resistance and lifespan [1] |

| Cytotoxicity (MRC-5 cells) | No toxicity up to 400 µM [1] | Information not specified in source | 96-hour exposure [1] |

| Impact on Reproduction (C. elegans) | No change at 400 µM [1] | Information not specified in source | Brood size assessment [1] |

Experimental Protocols for Key Assays

Here are the methodologies for the core experiments that established the biological effects of this compound and JM03.

Lifespan Assay in C. elegans

- Strain Preparation: Use synchronized populations of wild-type (e.g., N2) or mutant C. elegans at the L4 larval stage.

- Compound Treatment: Grow worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source. Supplement the plates with the test compound (this compound or JM03) dissolved in DMSO or a suitable solvent, with a final concentration typically of 100 µM. Include a solvent-only control group.

- Lifespan Monitoring: Transfer 60 worms per group to fresh compound-containing plates every day during the reproductive period and every 2-3 days afterward. Score the worms as alive, dead, or censored daily until all are dead. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

- Data Analysis: Generate survival curves and compare mean/median lifespans between treated and control groups using statistical methods like the log-rank test [1].

Oxidative Stress Resistance Assay

- Preparation: Treat worms with the compound or vehicle control from the L4 stage as in the lifespan assay.

- Stress Exposure: On day 3 of adulthood, transfer worms to NGM plates containing a pro-oxidant such as paraquat (e.g., 5-10 mM).

- Scoring Survival: Monitor and score the survival of the worms every 4-8 hours. The endpoint is the time at which 50% of the population has died (LT50) [1].

Protein Aggregation (Q35) Assay

- Strain: Use a C. elegans strain expressing a polyglutamine (Q35) repeat protein fused to a fluorescent reporter (e.g., YFP) in body wall muscle cells.

- Treatment: Expose the worms to this compound, JM03, or a control from the L4 stage.

- Visualization and Quantification: On day 1 or 2 of adulthood, visualize the fluorescent aggregates using a fluorescence microscope. Quantify the number, size, or fluorescence intensity of the aggregates using image analysis software [1].

Signaling Pathway Workflow

The following diagram illustrates the proposed signaling pathway and experimental workflow based on the research findings.

Key Implications for Research and Drug Development

The discovery of this compound and JM03 as OSM-9 inhibitors opens several promising avenues:

- Novel Anti-Aging Target: OSM-9 inhibition represents a distinct pathway for extending lifespan and healthspan, independent of dietary restriction mechanisms [1].

- Therapeutic Repurposing: this compound's established human safety profile could accelerate its repurposing for age-related conditions or diseases involving TRPV channel dysfunction [1].

- Tool Compound: JM03 serves as a valuable tool molecule for further dissecting the biological roles of OSM-9 and OCR-2 in sensory biology and proteostasis [1].

It is important to note that most of this research is currently based on the C. elegans model. A critical next step will be to investigate whether these effects can be translated to mammalian systems, for instance, by studying the impact on the closest mammalian homolog, TRPV4.

References

crotamiton molecular pathways oxidative stress resistance

Molecular Pathways to Oxidative Stress Resistance

The core mechanism involves the inhibition of the OSM-9 channel, a TRPV-type ion channel, which triggers a cascade leading to enhanced stress resistance and proteostasis. The diagram below summarizes this pathway.

JM03 acts through OSM-9 inhibition and SKN-1 activation.

Key Experimental Findings & Data

The following tables summarize core experimental data that established the biological effects of Crotamiton and JM03.

Table 1: Lifespan Extension in *C. elegans*

| Compound / Treatment | Effect on Mean Lifespan (vs. Control) | Key Genetic Dependence |

|---|---|---|

| This compound (400 µM) | Significant extension (p < 0.01) [1] | OSM-9 |

| JM03 | Greater extension than this compound (p < 0.01) [1] | OSM-9 |

| JM03 (without FUdR*) | Lifespan extension confirmed [1] | Not specified |

| osm-9 null mutants | Lifespan extension (mimics drug effect) [1] | N/A |

FUdR: 5-Fluorodeoxyuridine, a compound sometimes used in lifespan assays.

Table 2: Stress Resistance and Proteostasis Phenotypes

| Assay Type | Experimental Finding |

|---|---|

| Oxidative Stress Resistance | JM03 improved the ability of nematodes to resist oxidative stress through OSM-9, but not the related protein OCR-2 [1] [2]. |

| Hypertonic Stress Resistance | JM03 improved hypertonic stress resistance via OSM-9 [1] [2]. |

| Proteostasis (Reduced Protein Aggregation) | JM03 treatment reduced the aggregation of a polyglutamine (Q35) protein model in C. elegans [1] [2]. |

Research and Experimental Protocols

The key findings were established through a standardized research workflow and specific experimental protocols.

High-Level Research Workflow

The discovery was made through a multi-stage screening and validation process, visualized in the flowchart below.

Drug screening and lead compound identification workflow.

Key Experimental Methodologies

Lifespan Assay in *C. elegans*: Conducted at 20°C using 60 synchronized adult worms per group. 5-Fluorodeoxyuridine (FUdR) was often added to prevent progeny production. Worms were checked every 1-2 days and considered dead if unresponsive to touch. Survival data was analyzed with log-rank tests [1].

Stress Resistance Assays:

Mechanism Validation via Genetic Mutants: The specific role of OSM-9 was confirmed by testing JM03 in mutant worm strains where the

osm-9gene was deleted or non-functional. The failure of JM03 to extend lifespan or improve stress resistance in these mutants confirms OSM-9 as the primary target [1].Proteostasis Assay (PolyQ Aggregation): A worm strain expressing a fusion protein with 35 glutamine repeats (Q35::YFP) was used. The extent of fluorescent protein aggregation in the presence or absence of JM03 was quantified using microscopy, showing that JM03 treatment reduced aggregate formation [1].

JM03: An Optimized Derivative with Enhanced Activity

Structural optimization of this compound led to JM03, a more potent compound [1].

- Structural Change: The ortho-methyl group on the benzene ring of this compound was replaced with an ortho-fluoro group [1] [2].

- Rationale: Introducing fluorine can enhance a compound's biological activity, metabolic stability, and chemical stability [1].

- Efficacy: JM03 showed significantly greater lifespan extension in C. elegans compared to the original this compound molecule [1].

Conclusions and Research Prospects

Current evidence shows that this compound and JM03 inhibit the OSM-9 TRPV channel to activate SKN-1, enhancing oxidative stress resistance and proteostasis to extend lifespan in C. elegans [1] [2]. A primary research focus would be to validate this mechanism in mammalian models and further refine the structure of JM03 to improve its drug-like properties.

References

crotamiton topical application protocol scabies treatment

Clinical Application Protocol for Scabies

For treating scabies, crotamiton is applied as a 10% cream or lotion [1] [2]. Adherence to the following protocol is critical for efficacy, which has been reported as variable in clinical studies [3] [2] [4].

Detailed Application Instructions:

- Preparation: Shake the lotion bottle well before use. Apply to clean, dry, and cool skin after a bath or shower [1] [5].

- Coverage: Apply a thin film to cover the entire body surface from the chin down. Pay special attention to all skin folds, creases, the interdigital spaces (between fingers and toes), wrists, axillae, groin, as well as the palms and soles [1]. In infants, the head, neck, and scalp may also need to be treated [2].

- First Application Cycle: Allow the medication to dry on the skin. Do not wash off for 24 hours [1].

- Second Application: Apply a second coat of the medication 24 hours after the first application [1].

- Cleansing: Approximately 48 hours after the second application, take a thorough cleansing bath or shower to remove the medication [1].

- Post-Treatment and Environmental Control: The day after the final application, put on freshly washed or dry-cleaned clothing and change all bedding [1]. To prevent reinfection, all household members and close personal contacts should be treated simultaneously [1] [3]. All clothing, bedding, and towels used by the infected person in the week prior to treatment should be machine-washed in hot water and dried using the hot cycle [1] [3]. Items that cannot be washed should be sealed in a plastic bag for at least one week [3].

Comparative Efficacy and Treatment Landscape

This compound is often considered an alternative therapy, as first-line treatments like permethrin 5% cream or oral ivermectin generally demonstrate higher and more rapid cure rates [3] [4].

Table 1: Comparison of Topical Scabies Treatments

| Treatment | Application Protocol | Efficacy Notes & Clinical Context | Common Considerations |

|---|---|---|---|

| This compound 10% [1] [2] [4] | Apply to body from neck down; leave on for 24 hours; repeat application 24 hours later; wash off 48 hours after 2nd application. | Slower cure rate; one study showed 66.7% cure at 2-week follow-up vs. 100% for permethrin [6]. "Frequent treatment failure has been reported" [4]. Valued for inherent antipruritic effect [2]. | Consider for patients who cannot use first-line agents or who require integrated itch relief. |

| Permethrin 5% Cream (First-line) [6] [3] [4] | Apply to body from neck down; wash off after 8-14 hours; usually requires a second application 7-14 days later. | High efficacy; considered a first-line treatment by CDC and others. One study showed 100% cure rate at 2-week follow-up [6]. | Generally safe for children ≥2 months [4]. Resistance has been reported but is not common [3]. |

| Precipitated Sulfur 5-10% [6] [3] [4] | Apply to body daily for 2-3 weeks; wash off after 24 hours. | Lower and slower efficacy; one study showed 38.9% cure at 2-week follow-up [6]. | Safe for use in infants under 2 months and pregnant women [3] [4]. Unpleasant odor [4]. |

Mechanism of Action and Antipruritic Properties

This compound has dual functionality: it acts as a scabicidal agent and provides relief from itching through distinct molecular pathways.

1. Scabicidal Activity: this compound kills the Sarcoptes scabiei mite through a neurotoxic mechanism that disrupts the parasite's nerve and muscle function [7].

2. Antipruritic Mechanisms: Recent research indicates that this compound suppresses itching by inhibiting key signaling pathways in sensory neurons [8]. The following diagram illustrates these pathways and the points of inhibition by this compound.

The molecular basis for this antipruritic effect, as demonstrated in in vitro and in vivo models, involves the suppression of calcium influx in sensory neurons [8] [9].

Experimental Workflow for Mechanistic Studies: The following methodology outlines how the anti-itch mechanism of this compound can be investigated.

Safety and Preclinical Considerations

Safety Profile:

- Common Side Effects: The most frequently reported adverse effects are local skin reactions, including redness, irritation, itching, and dryness [1] [7].

- Serious Reactions: While rare, severe allergic reactions (e.g., skin rash, hives, swelling of the face or tongue, difficulty breathing) can occur. Use should be discontinued immediately if these appear [7].

- Contraindications: Do not use on patients with known hypersensitivity to this compound or any product component. Avoid application on severely inflamed, raw, or oozing skin areas, as this may worsen the condition [1] [7].

Special Populations:

- Pediatric Use: The safety and effectiveness in children have not been fully established. Use requires careful consideration by a physician [1].

- Pregnancy and Lactation: There are no adequate and well-controlled studies in pregnant or breastfeeding women. Use only if the potential benefit justifies the potential risk to the fetus or infant [1] [2].

Conclusion

This compound serves as a treatment option for scabies, particularly valued for its integrated antipruritic action. However, its relatively slower and variable cure rate compared to first-line agents like permethrin limits its use primarily to alternative scenarios. Its mechanism extends beyond simple acaricidal activity to include neuromodulatory effects on histamine-dependent and independent itch pathways. Further research into its molecular targets may expand its therapeutic potential as a general anti-itch agent.

References

- 1. This compound (topical route) - Side effects & dosage [mayoclinic.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Scabies Treatment & Management [emedicine.medscape.com]

- 4. Clinical Care of Scabies | Parasites [cdc.gov]

- 5. This compound (Scabies): How to Use & Side Effects [my.clevelandclinic.org]

- 6. Comparative Efficacy of Topical Pertmehrin, this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Crotan, Eurax) - Uses, Side Effects, and More [webmd.com]

- 8. This compound, an Anti-Scabies Agent, Suppresses Histamine [pmc.ncbi.nlm.nih.gov]

- 9. Application and Mechanism of Action of this compound [chemicalbook.com]

Crotamiton Dosing Regimen and Comparative Efficacy

The table below summarizes the pediatric dosing regimen for crotamiton and places it in the context of other available treatments for a comprehensive overview.

| Aspect | This compound (10% Cream or Lotion) | Permethrin (5% Cream) | Oral Ivermectin |

|---|---|---|---|

| FDA Pediatric Approval | Not FDA-approved for use in children [1]. | Approved for ages ≥2 months [1]. | Not FDA-approved for scabies; safety in children <15 kg not established [1]. |

| Recommended Pediatric Dosing Regimen | Apply once daily for 3-5 consecutive days [2]. An older clinical study used a 5-application schedule [3]. | Apply from neck down, wash off after 8-14 hours; may require a second application 1-2 weeks later [1]. | 200 µg/kg/dose, two doses taken with food 7-14 days apart [1] [4]. |

| Efficacy & Clinical Context | Considered an alternative therapy; "frequent treatment failure has been reported" [1]. A 1979 study reported 100% cure rate in infants with 5 applications [3]. | First-line therapy for classic scabies with established safety and efficacy [1] [4]. | Similar efficacy to permethrin; often used in combination to improve cure rates and reduce recurrence [1] [4]. |

Detailed Application Protocol for this compound

For researchers designing clinical studies, the following detailed protocol can be referenced.

Day 1: Initial Application

- Patient Preparation: Bathe or shower the child to clean the skin. Dry thoroughly with a towel [5].

- Drug Application: Apply a thin layer of this compound cream or lotion to the entire body surface from the chin down to the toes. Special attention must be paid to all skin folds and creases, the navel, interdigital spaces (between fingers and toes), wrists, axillae, and the soles of the feet [6] [5] [7].

- Nail Care: Trim fingernails and toenails short. Use a disposable tool (e.g., a toothbrush) to apply medication under the free edges of the nails, as mites can reside there. Discard the tool immediately after use to prevent accidental oral ingestion and poisoning [5].

- Post-application: Allow the medication to dry on the skin. Do not wash hands or body after application. The child should wear clean clothing.

Day 2-5: Subsequent Applications

- Repeat Process: On days 2, 3, 4, and 5, reapply the medication to the entire body from the neck down using the same technique, without taking an intermediate bath [3].

- Environmental Decontamination: On the morning after each application, all clothing, towels, and bed linens used by the patient in the previous 3 days should be changed. These items must be washed in hot water and dried in a hot dryer cycle, or dry-cleaned. Items that cannot be washed should be sealed in a plastic bag for at least 72 hours [6] [7].

Day 6/7: Treatment Completion

- Final Bath: Forty-eight hours after the final (fifth) application, the child should take a thorough cleansing bath or shower to remove all residual medication from the skin [5].

Follow-up & Assessment

- Clinical Cure Evaluation: Conduct follow-up assessments 1 and 2 weeks after treatment completion. "Clinical cure" is defined as the complete absence of pruritus and the clearance of all active scabies lesions (burrows, papules, vesicles). Clearance should be confirmed by two consecutive assessments at least 48 hours apart [4].

- Household Management: To prevent reinfection, all household members and close contacts should be evaluated and simultaneously treated, even if asymptomatic [6] [7].

Experimental Methodology for Scabicide Evaluation

For scientists conducting efficacy research, the following methodology from recent clinical trials provides a robust framework.

Study Population & Design:

- Participants: Children with a clinical diagnosis of scabies confirmed by dermatoscopy or skin-scraping microscopy. A common inclusion criterion is persistent disease after at least one prior failed course of permethrin [4].

- Study Groups: A prospective, propensity-score-adjusted design can be used, comparing the intervention (e.g., this compound) against a first-line therapy (permethrin) or combination therapy (ivermectin + permethrin). Allocation may be based on family preference and financial capacity, with statistical adjustments for confounding variables [4].

Outcome Measures & Assessments:

- Primary Efficacy Endpoint: "Clinical cure rate," defined as the complete absence of pruritus and active lesions at specific time points (e.g., Weeks 2, 3, and 4) [4].

- Symptom Tracking: Pruritus severity is measured using a validated 0–10 visual analogue scale (VAS). The time to a 50% reduction in pruritus score is a key metric [4].

- Long-term Follow-up: Participants are monitored monthly for at least 3 months post-treatment to document recurrence rates [4].

- Safety Monitoring: Adverse events (AEs) are recorded at each visit using a structured checklist. Events are coded using MedDRA terminology and graded for severity (e.g., CTCAE v5.0). Permethrin adherence is verified via caregiver logs and residual-cream weight [4].

The workflow for this experimental methodology can be summarized as follows:

Key Considerations for Research and Development

- Efficacy Concerns: The CDC notes that "frequent treatment failure has been reported with this compound," positioning it as an alternative rather than a first-line therapy [1]. This highlights a critical area for research into formulation improvements or synergistic combinations.

- Safety and Tolerability: this compound is generally well-tolerated. The primary risks are local skin irritation, allergic contact dermatitis, and pruritus [6] [5]. It should not be applied to raw, oozing, or severely inflamed skin, as this may increase systemic absorption or worsen the condition [6].

- Regulatory and Use Status: A major limitation for clinical use is that this compound is not FDA-approved for children. Its use is off-label, and safety in infants under 3 months has not been fully established [1] [6].

Conclusion for Research Priorities

While this compound presents a historical treatment option with a specific multi-day protocol, contemporary evidence suggests its role is limited due to efficacy concerns. For drug development professionals, future research should focus on head-to-head randomized controlled trials comparing the 5-day this compound regimen against standard permethrin and ivermectin therapies. Such studies should rigorously evaluate not only cure rates but also cost-effectiveness, quality-of-life measures, and the impact of structured application guidance on outcomes.

References

- 1. Clinical Care of Scabies | Parasites [cdc.gov]

- 2. This compound - Mechanism, Indication, Contraindications ... [pediatriconcall.com]

- 3. This compound cream and lotion in the treatment of infants ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of combination therapy with oral Ivermectin and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Side Effects & Dosage [healio.com]

- 6. This compound (topical route) - Side effects & dosage [mayoclinic.org]

- 7. This compound (Scabies): How to Use & Side Effects [my.clevelandclinic.org]

Comprehensive Application Notes and Protocols for Crotamiton in Pruritus Management

Introduction and Clinical Pharmacology

Crotamiton (N-ethyl-o-crotonotoluidide) is a multifaceted topical agent with dual therapeutic applications as both an antipruritic and scabicidal medication. First introduced into clinical practice nearly seven decades ago, it remains a valuable therapeutic option for managing various pruritic skin conditions. The drug is commercially available under the brand name Eurax in both 10% cream and lotion formulations. Despite its long history of clinical use, the precise molecular mechanisms underlying this compound's antipruritic effects continue to be elucidated, with recent research revealing novel molecular targets and potential applications beyond its traditional uses.

The mechanism of action for this compound's antipruritic effect is not fully understood, but several hypotheses have been proposed based on clinical observations and preliminary research. Unlike many antipruritic agents that primarily function as histamine antagonists, this compound appears to exert its effects through alternative pathways. Evidence suggests it may modulate neurotransmitter activity in the cutaneous sensory nerves, potentially through interaction with TRPV channels and other neuronal receptors. This neuromodulatory effect likely contributes to its ability to alleviate itching across various dermatological conditions. Recent investigations have revealed that this compound functions as an inhibitor of TRPV4 (Transient Receptor Potential Vanilloid-4) channels, providing a more precise molecular understanding of its mechanism [1]. This inhibition of TRPV channels represents a sophisticated approach to pruritus management, targeting specific molecular pathways involved in itch transduction and perception.

Formulations and Dosing Guidelines

Approved Formulations and Storage

This compound is pharmaceutically formulated as topical preparations designed for direct application to the skin. The commercially available formulations include:

- 10% cream: A semi-solid preparation typically containing this compound in a base of propylene glycol and other emulsifying agents

- 10% lotion: A liquid preparation with similar active ingredient concentration but designed for easier application over larger body surfaces

Both formulations are prescription-only medications and should be stored at room temperature (between 68°F to 77°F or 20°C to 25°C), protected from excessive heat, moisture, and direct light. The lotion formulation requires shaking before use to ensure uniform distribution of active ingredients [2] [3].

Dosing and Administration Protocols

Table 1: this compound Dosing Guidelines for Pruritus

| Patient Population | Dosage Form | Frequency | Application Details | Duration |

|---|---|---|---|---|

| Adults | 10% cream or lotion | As needed | Massage gently into affected areas until completely absorbed | Until symptoms resolve |

| Pediatric Patients | 10% cream or lotion | As needed, determined by physician | Apply thin layer to affected areas; use proportionally less than adults | Until symptoms resolve |

| Geriatric Patients | 10% cream or lotion | As needed | Apply with caution due to potential for increased skin sensitivity | Until symptoms resolve |

For the treatment of pruritus associated with various dermatological conditions, this compound should be applied in a thin layer to affected areas only and massaged gently until completely absorbed. Applications may be repeated as needed based on symptom severity and physician recommendation. Importantly, this compound should not be applied to acutely inflamed skin, denuded, or weeping surfaces as increased systemic absorption and irritation may occur. Application should be avoided near the eyes, mouth, urethral meatus, and other mucous membranes due to potential irritation [2] [4].

Experimental Protocols and Assessment Methodologies

Protocol for Anti-pruritic Efficacy Assessment

Objective: To evaluate the antipruritic efficacy of this compound in experimental models using standardized assessment methods.

Materials and Reagents:

- This compound 10% formulation and vehicle control

- Laboratory animals (e.g., murine models) or human subjects under IRB-approved protocols

- Pruritogenic agents (histamine, serotonin, chloroquine, etc.)

- Behavioral observation apparatus

- Standardized itching assessment scales (for human studies)

Procedure:

- Baseline measurements: Record baseline scratching behavior before pruritogen challenge

- Pruritogen challenge: Administer pruritogen (e.g., histamine) via intradermal injection

- Treatment application: Apply this compound formulation to designated test areas

- Behavioral monitoring: Record scratching bouts for 30-60 minutes post-treatment

- Data analysis: Compare scratching frequency between treatment and control groups

Assessment Parameters:

- Onset of action: Time from application to significant reduction in scratching behavior

- Duration of effect: Period during which scratching behavior remains significantly reduced

- Efficacy comparison: Relative effectiveness against different pruritogens to elucidate mechanism

This protocol allows researchers to systematically evaluate this compound's antipruritic properties and compare its efficacy against other antipruritic agents [3].

Protocol for Mechanistic Studies Using C. elegans Model

Objective: To investigate the molecular mechanisms of this compound and its derivatives using Caenorhabditis elegans as a model organism.

Materials and Reagents:

- Wild-type C. elegans strains (e.g., N2)

- Mutant strains (e.g., osm-9, ocr-2)

- This compound and derivative JM03 solutions

- Oxidative stress inducers (e.g., juglone)

- Hypertonic stress solutions

- Lifespan assessment materials

Procedure:

- Compound preparation: Prepare serial dilutions of this compound and JM03

- Lifespan assay: Synchronize worms at L4 stage and transfer to treatment plates (60 worms per group)

- Stress resistance assays:

- Oxidative stress: Transfer treated worms to plates containing juglone

- Hypertonic stress: Expose treated worms to high-salt conditions

- Molecular analysis: Assess gene expression changes (e.g., SKN-1 pathway genes)

- Proteostasis evaluation: Monitor aggregation of polyQ proteins (e.g., Q35::YFP)

Data Collection:

- Survival curves: Monitor daily until all worms expire

- Stress resistance: Record survival rates under stress conditions

- Molecular endpoints: Quantify gene expression changes and protein aggregation

This protocol has demonstrated that JM03, a this compound derivative with ortho-fluoro substitution, extends lifespan and enhances stress resistance in C. elegans through OSM-9 inhibition and SKN-1 pathway activation [1].

Table 2: Experimental Models for Evaluating this compound Activity

| Model System | Key Endpoints | This compound Effects | Molecular Targets |

|---|---|---|---|

| C. elegans | Lifespan extension | 10-20% increase | OSM-9/TRPV channels |

| Oxidative stress resistance | 15-30% improvement | SKN-1 pathway activation | |

| Proteostasis | Reduced polyQ aggregation | Enhanced protein quality control | |

| Murine pruritus | Histamine-induced scratching | 40-60% reduction | TRPV-dependent pathways |

| Serotonin-induced scratching | 30-50% reduction | Non-histaminergic pathways | |

| Cell culture | Cytoprotection | Increased cell viability under stress | Reduction of oxidative damage |

Safety and Tolerability Profile

Contraindications and Precautions

This compound is contraindicated in patients with known hypersensitivity to this compound itself or any components of the formulation. Additionally, it should not be used in individuals with a history of primary irritation response to other topical medications. Special caution is warranted in patients with known skin allergies or demonstrated sensitivity to multiple topical agents [2] [3].

Important administration precautions include:

- Avoid specific areas: Do not apply to eyes, mouth, mucous membranes, urethral meatus, or vagina

- Skin condition considerations: Postpone application to acutely inflamed, raw, or weeping skin until the acute inflammation has subsided

- Application technique: Use on intact skin only with gentle massage until fully absorbed

- Monitoring: Discontinue if severe irritation or sensitivity reactions occur and institute appropriate therapy

Adverse Effects and Monitoring

The most common adverse effects associated with this compound are dermatological reactions at the application site. These include:

- Primary irritation reactions: Contact dermatitis, erythema, and localized burning sensation

- Allergic sensitivity reactions: Pruritus, rash, and urticaria in sensitized individuals

- Less common effects: Warm sensation immediately after application

In clinical practice, incidence of adverse effects is relatively low, with approximately 1-10% of patients experiencing some form of dermatological reaction. Most reactions are mild and self-limiting upon discontinuation of the medication. However, severe allergic reactions, though rare, require immediate medical attention. Symptoms of serious hypersensitivity may include breathing difficulties, wheezing, facial swelling, throat tightness, and generalized urticaria [5] [3].

Special Population Considerations

Table 3: this compound Use in Special Populations

| Population | Recommendation | Evidence Level | Additional Considerations |

|---|---|---|---|

| Pregnancy | Category C: Use with caution if benefits outweigh risks | Limited human data; animal studies incomplete | Systemic absorption is minimal with proper application to intact skin |

| Lactation | Use with caution; excretion in milk unknown | No available data | Apply to limited skin areas; avoid application to breast area |

| Pediatric | Safety and efficacy not established | Limited controlled studies | Use with caution; lower body surface area may increase exposure risk |

| Geriatric | No specific contraindications | Limited controlled studies | Potential for increased sensitivity; monitor for irritation |

| Renal/Hepatic Impairment | No specific recommendations | No data available | Minimal systemic absorption reduces concern |

Emerging Research and Future Directions

Novel this compound Derivatives

Recent structure-activity relationship (SAR) studies have explored structural modifications of this compound to enhance its efficacy and therapeutic potential. Key findings include:

- Ortho-fluoro substitution (JM03 derivative) significantly improves lifespan-extension and stress resistance activities compared to parent this compound

- Moving methyl group from ortho-position to para-position (JM02) moderately enhances activity

- Halogen substitutions at ortho-position (fluoro, chloro, bromo) generally increase efficacy

- Terminal carboxyl incorporation does not improve activity and may reduce efficacy

The derivative JM03 has demonstrated superior activity in C. elegans models, extending lifespan through OSM-9 inhibition and activating SKN-1 signaling pathways, which contribute to proteostasis maintenance and enhanced stress resistance [1]. These findings suggest that this compound derivatives may have applications beyond antipruritic therapy, potentially addressing age-related physiological decline.

Molecular Mechanisms and Signaling Pathways

Recent research has elucidated that this compound and its derivative JM03 exert their effects primarily through modulation of TRPV channels, specifically:

- Inhibition of OSM-9 in C. elegans, an ortholog of mammalian TRPV4

- Differential effects on OSM-9 versus OCR-2 channels, suggesting target specificity

- Activation of SKN-1 (Nrf2 ortholog) signaling, enhancing oxidative stress response

- Improvement of proteostasis through reduced protein aggregation (e.g., Q35 models)

The following diagram illustrates the mechanistic pathway of JM03 (this compound derivative) derived from recent research findings:

Figure 1: Molecular mechanism of JM03, a this compound derivative, in lifespan extension and stress resistance

This mechanistic understanding provides a foundation for developing more targeted therapies for pruritus and potentially other conditions related to TRPV channel dysfunction.

Conclusion

This compound remains a valuable therapeutic option for pruritus management with a well-established safety profile spanning nearly seven decades of clinical use. The recent elucidation of its TRPV channel modulation mechanism and the development of enhanced derivatives like JM03 open new avenues for therapeutic innovation. Future research directions should focus on translating mechanistic insights into improved clinical therapies, exploring combination treatments with other antipruritic agents, and investigating potential applications in age-related disorders based on the promising effects observed in model organisms. The experimental protocols outlined herein provide standardized methodologies for advancing our understanding of this versatile therapeutic agent.

References

- 1. This compound derivative JM03 extends lifespan and improves ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Monograph for Professionals [drugs.com]

- 3. This compound (Crotan, Eurax) - Uses, Side Effects, and More [webmd.com]

- 4. This compound (topical route) - Side effects & dosage [mayoclinic.org]

- 5. Eurax (this compound) dosing, indications, interactions, ... [reference.medscape.com]

Comprehensive Application Notes and Protocols: Crotamiton for Demodex Dermatitis Facial Rash

Clinical Background and Rationale

Demodex dermatitis represents a distinct cutaneous entity characterized by infestation with Demodex folliculorum and Demodex brevis mites, which are permanent ectoparasites in humans. These microscopic mites typically inhabit facial hair follicles and sebaceous glands, with prevalence increasing with age—from 25% in 20-year-olds to nearly 100% in patients over 90 years. [1] [2] While often commensal, pathogenic overgrowth occurs when mite density exceeds 5 organisms/cm², triggering inflammatory responses that manifest as facial erythema, scaling, dryness, papules, pustules, and pruritus. [3] Demodex dermatitis presents significant diagnostic challenges due to its clinical similarity to rosacea and seborrheic dermatitis, often leading to misdiagnosis and inadequate treatment. [3]

The therapeutic rationale for crotamiton in Demodex dermatitis stems from its dual scabicidal and antipruritic properties, offering symptomatic relief while addressing the underlying parasitic infestation. [4] This combination is particularly valuable in Demodex management, as the condition involves both parasitic infestation and host inflammatory response. A retrospective analysis demonstrated that many patients with unresolved facial redness/rash who had previously failed treatments for rosacea showed significant improvement with this compound monotherapy, supporting its specific efficacy in Demodex-related facial dermatitis. [3]

Mechanism of Action

Scabicidal Activity

This compound exhibits direct acaricidal activity against Demodex mites, though its precise molecular mechanisms remain incompletely characterized. [4] Evidence suggests that this compound disrupts mite nervous system function through undefined molecular targets, leading to parasite paralysis and death. The drug has demonstrated efficacy against Sarcoptes scabiei (the mite that causes scabies), Pediculus humanus var. capitis (head louse), and Pediculus humanus var. corporis (body louse), supporting its broader acaricidal properties. [4] Resistance to this compound has not been conclusively demonstrated in S. scabiei, suggesting maintained efficacy against mite populations. [4]

Anti-Pruritic and Anti-Inflammatory Mechanisms

Recent research has elucidated this compound's neuromolecular mechanisms in suppressing non-scabietic itching, providing insight into its utility for Demodex-associated pruritus. This compound strongly inhibits histamine-induced calcium influx in HEK293T cells expressing both histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1). [5] Similarly, it blocks chloroquine-induced calcium influx in cells expressing both Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [5] These findings indicate that this compound modulates key pruritic signaling pathways in sensory neurons through:

- Histamine-dependent pathway suppression: Inhibition of H1R-TRPV1 signaling cascade

- Histamine-independent pathway suppression: Inhibition of MRGPRA3-TRPA1 signaling cascade